3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole
Description
3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a dihydroisoquinoline moiety via a methyl bridge. This structure is synthesized through multi-step reactions involving carbamate intermediates and deprotection steps, as outlined in European Patent EP 4,219,465 A2 (2023). For instance, tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate is first prepared using EDCI/HOBt-mediated coupling (71% yield), followed by TFA-mediated deprotection (94% yield) to generate the final compound .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-7-15(6-5-10(11)3-1)8-12-13-9-16-14-12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFYRLAOXQJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through a Bischler-Napieralski-type synthesis, where phenylethanols react with nitriles in the presence of a promoter like trifluoromethanesulfonic anhydride (Tf2O).
Construction of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Chemical Reactions Analysis
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the oxadiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: While not widely used in industrial applications, its unique chemical properties make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Advancements : The use of EDCI/HOBt and TFA in the target compound’s synthesis highlights efficient carbamate coupling and deprotection strategies, which could be applied to related heterocycles .
- Biological Potential: The dihydroisoquinoline moiety may enhance blood-brain barrier penetration compared to simpler oxadiazole derivatives, making it suitable for central nervous system targets .
- Limitations : Lack of explicit pharmacological data (e.g., IC50 values) in the provided evidence limits direct comparison. Further in vitro and in vivo studies are needed to validate hypothesized kinase inhibition.
Q & A
Q. What are the preferred synthetic routes for 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via cyclocondensation of dihydroisoquinoline derivatives with 1,2,4-oxadiazole precursors. Key intermediates (e.g., 3-bromo-N-(4-chloro-2-methyl-6-substituted phenyl derivatives) are characterized using:
- 1H/13C NMR for structural confirmation of substituents .
- High-resolution mass spectrometry (HRMS) to validate molecular weights .
- X-ray diffraction for crystallographic verification (e.g., bond angles and torsion angles) .
Table 1: Key Synthetic Intermediates and Characterization Data
Q. What in vitro assays are used to evaluate the insecticidal activity of 1,2,4-oxadiazole derivatives?
Methodological Answer: Bioassays against Plutella xylostella (diamondback moth) are standard:
- Larvicidal activity : Mortality rates measured at 0.5–100 mg L⁻¹ concentrations over 72 hours .
- LC50 determination : Probit analysis for dose-response curves (e.g., LC50 = 0.20 mg L⁻¹ for compound 3IIl ) .
Table 2: Bioactivity Profile of Selected Analogues
| Compound | Mortality at 100 mg L⁻¹ (%) | LC50 (mg L⁻¹) |
|---|---|---|
| 3IIl | 100% | 0.20 |
| 3IIm | 95% | 0.45 |
Advanced Research Questions
Q. How can computational docking (e.g., Glide) optimize the binding of 1,2,4-oxadiazole derivatives to insecticidal targets?
Methodological Answer: Glide docking (Schrödinger Suite) is employed to predict ligand-receptor interactions:
- Receptor grid generation : Focus on the ryanodine receptor (RyR) binding pocket .
- Post-docking minimization : OPLS-AA force field refinement to reduce false positives .
- Enrichment factors (EF) : Glide 2.5 achieves EF > 2.5 in screening RyR-active compounds .
Key Parameters:
Q. What structural modifications enhance selectivity for PRMT5 inhibition in dihydroisoquinoline-oxadiazole hybrids?
Methodological Answer: Selectivity is improved via:
- Substituent variation : Bulky groups (e.g., 2-hydroxypropyl) reduce off-target binding to PRMT4/7 .
- Molecular dynamics (MD) simulations : 100-ns trajectories assess binding stability (RMSF < 1.5 Å) .
Table 3: Selectivity Data for PRMT Inhibitors
| Compound | PRMT5 IC50 (nM) | PRMT4 IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| DHIQ-6a | 12.3 | >10,000 | 813:1 |
| DHIQ-6b | 8.9 | 7,500 | 843:1 |
Q. How do stability studies inform formulation strategies for oxadiazole-containing compounds?
Methodological Answer:
- Forced degradation : Acid/alkali hydrolysis (0.1 M HCl/NaOH) identifies labile sites (e.g., oxadiazole ring cleavage at pH < 3) .
- Storage conditions : Lyophilized powders retain >95% potency at -80°C for 12 months .
Data Contradictions and Resolutions
- Insecticidal SAR : reports LC50 = 0.20 mg L⁻¹ for 3IIl , while analogues with methylsulphonyl groups show reduced activity (LC50 > 1.0 mg L⁻¹). This highlights the sensitivity of the oxadiazole moiety to electron-withdrawing groups .
- Docking vs. Experimental Binding : Glide-predicted poses occasionally conflict with X-ray data due to solvent exposure of charged groups. Manual refinement with Prime-MM/GBSA resolves discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
